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Introduction
Aplaviroc (GSK-873140) is a potent, noncompetitive allosteric antagonist of the C-C

chemokine receptor type 5 (CCR5).[1] CCR5 is a crucial co-receptor for the entry of

macrophage-tropic (R5) strains of HIV-1 into host cells.[2] By binding to a hydrophobic pocket

within the transmembrane domains of the CCR5 receptor, Aplaviroc induces a conformational

change that prevents the binding of the viral glycoprotein gp120, thereby inhibiting viral entry

and replication.[3] Although its clinical development was halted due to hepatotoxicity, Aplaviroc
remains a valuable tool for in vitro research into HIV-1 entry mechanisms, CCR5 signaling, and

the development of new antiretroviral drugs.[4]

Accurate measurement of Aplaviroc concentration in cell culture is essential for a variety of

research applications, including pharmacokinetic/pharmacodynamic (PK/PD) modeling, dose-

response studies, and understanding its effects on cellular signaling pathways. This application

note provides a detailed protocol for the quantification of Aplaviroc in both cell culture

supernatant and cell lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-

MS/MS). The protocol is adapted from a validated method for a similar CCR5 antagonist,

Maraviroc, and provides a robust starting point for method development and validation in

individual laboratories.[5]
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A summary of the key physicochemical properties of Aplaviroc is presented in Table 1. This

information is critical for the development of analytical methods, including the selection of

appropriate solvents and chromatographic conditions.

Property Value Reference

Molecular Formula C₃₃H₄₃N₃O₆ [6]

Molecular Weight 577.71 g/mol [6]

CAS Number 461443-59-4 [6]

Appearance Solid N/A

Solubility Soluble in DMSO N/A

Mechanism of Action and Signaling Pathway
Aplaviroc functions as a noncompetitive allosteric antagonist of the CCR5 receptor. Upon

binding of its natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β), CCR5 activates

intracellular signaling cascades through G-protein coupling, primarily via the Gαi subunit. This

leads to downstream effects such as calcium mobilization, activation of the PI3K/Akt pathway,

and MAP kinase signaling, ultimately influencing cell migration and inflammatory responses.

As an allosteric inhibitor, Aplaviroc binds to a site on the CCR5 receptor distinct from the

natural ligand binding site. This binding event alters the receptor's conformation, which in turn

prevents the conformational changes necessary for G-protein coupling and subsequent

downstream signaling, even when the natural ligand is bound.[1] This effectively blocks

chemokine-induced signaling. Furthermore, this conformational change also prevents the HIV-1

envelope glycoprotein gp120 from binding to CCR5, thereby inhibiting viral entry.
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Aplaviroc's allosteric inhibition of CCR5 signaling.

Experimental Protocol: Quantification of Aplaviroc
by LC-MS/MS
This protocol describes the quantification of Aplaviroc in cell culture supernatant and cell

lysates. It is recommended to use a stable isotope-labeled internal standard (IS) for Aplaviroc
to ensure the highest accuracy and precision. If a specific IS for Aplaviroc is unavailable, a

structurally similar compound with a different mass can be considered after thorough validation.

Materials and Reagents
Aplaviroc analytical standard

Internal Standard (IS) (e.g., Aplaviroc-d7)

Acetonitrile (LC-MS grade)

Methanol (LC-MS grade)
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Formic acid (LC-MS grade)

Ultrapure water

Phosphate-buffered saline (PBS)

Cell lysis buffer (e.g., RIPA buffer)

BCA Protein Assay Kit

Equipment
Liquid Chromatography system (e.g., UPLC or HPLC)

Tandem Mass Spectrometer with an electrospray ionization (ESI) source

Analytical column (e.g., C18, 2.1 x 50 mm, 1.7 µm)

Microcentrifuge

Vortex mixer

Precision pipettes and tips

Sample Preparation
1. Cell Culture Supernatant:

Collect cell culture supernatant and centrifuge at 10,000 x g for 10 minutes at 4°C to remove

cell debris.

Transfer 100 µL of the clarified supernatant to a clean microcentrifuge tube.

Add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., 100 ng/mL).

Vortex for 1 minute to precipitate proteins.

Centrifuge at 14,000 x g for 15 minutes at 4°C.
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Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

2. Cell Lysate:

After removing the supernatant, wash the cell monolayer twice with ice-cold PBS.

Add an appropriate volume of cell lysis buffer to the cells and incubate on ice for 30 minutes.

Scrape the cells and transfer the lysate to a microcentrifuge tube.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Collect the supernatant (cell lysate) and determine the protein concentration using a BCA

assay.

To 100 µL of cell lysate, add 200 µL of ice-cold acetonitrile containing the internal standard.

Vortex for 1 minute.

Centrifuge at 14,000 x g for 15 minutes at 4°C.

Transfer the supernatant for LC-MS/MS analysis.

LC-MS/MS Method Parameters (Adapted from Maraviroc
Method[5])
The following parameters provide a starting point for method development and should be

optimized for your specific instrumentation.
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Parameter Recommended Setting

LC System UPLC or high-performance HPLC

Column C18, 2.1 x 50 mm, 1.7 µm

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B 0.1% Formic Acid in Acetonitrile

Flow Rate 0.4 mL/min

Injection Volume 5 µL

Column Temperature 40°C

Gradient

Start with 95% A, ramp to 5% A over 3 min, hold

for 1 min, return to 95% A and re-equilibrate for

1 min.

MS System Triple quadrupole mass spectrometer

Ionization Mode Positive Electrospray Ionization (ESI+)

MRM Transitions

Aplaviroc: [M+H]⁺ → fragment ion (to be

determined by infusion of standard); IS: [M+H]⁺

→ fragment ion

Collision Energy To be optimized for Aplaviroc and IS

Dwell Time 100 ms

Data Analysis and Quantification
A calibration curve should be prepared by spiking known concentrations of Aplaviroc into the

corresponding matrix (cell culture medium or cell lysis buffer from untreated cells). The

concentration of Aplaviroc in the samples is determined by interpolating the peak area ratio of

the analyte to the internal standard against the calibration curve.

Experimental Workflow
The following diagram illustrates the general workflow for the quantification of Aplaviroc in cell

culture samples.
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Workflow for Aplaviroc quantification in cell culture.
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Method Validation
For rigorous scientific research, it is crucial to validate the adapted analytical method according

to established guidelines (e.g., FDA or EMA bioanalytical method validation guidelines). Key

validation parameters are summarized in Table 2.

Validation Parameter Description
Acceptance Criteria
(Typical)

Selectivity

The ability to differentiate and

quantify the analyte in the

presence of other components

in the sample.

No significant interfering peaks

at the retention time of the

analyte and IS in blank matrix.

Linearity

The ability to obtain test results

that are directly proportional to

the concentration of the

analyte.

Correlation coefficient (r²) ≥

0.99

Accuracy

The closeness of the

measured value to the true

value.

Within ±15% of the nominal

concentration (±20% at the

Lower Limit of Quantification).

Precision
The closeness of repeated

individual measurements.

Coefficient of Variation (CV) ≤

15% (≤ 20% at the Lower Limit

of Quantification).

Recovery
The extraction efficiency of the

analytical method.

Consistent, precise, and

reproducible.

Matrix Effect

The effect of co-eluting,

undetected matrix components

on the ionization of the

analyte.

The CV of the response of

post-extraction spiked samples

should be ≤ 15%.

Stability

The stability of the analyte in

the biological matrix under

different storage and

processing conditions.

Analyte concentration should

be within ±15% of the nominal

concentration.
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Conclusion
This application note provides a comprehensive guide for the measurement of Aplaviroc
concentration in cell culture supernatant and cell lysates using an adapted LC-MS/MS method.

The detailed protocol, along with information on Aplaviroc's mechanism of action and

physicochemical properties, will aid researchers in conducting robust and reliable in vitro

studies. Adherence to good laboratory practices and thorough method validation are essential

for obtaining high-quality data for PK/PD modeling and other research applications.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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